Ethyl 2-(butylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a butylthiocarbamoylamino group, and two methyl groups attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the butylthiocarbamoylamino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized thiophene derivatives.
Scientific Research Applications
Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial properties.
Thiophene-2-carboxylate derivatives: Used in the synthesis of pharmaceuticals and advanced materials.
Thiazole derivatives: Exhibit diverse biological activities, including antibacterial and antifungal effects.
Uniqueness
Ethyl 2-(butylthiocarbamoylamino)-4,5-dimethyl-thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
59898-41-8 |
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Molecular Formula |
C14H22N2O2S2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
ethyl 2-(butylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2S2/c1-5-7-8-15-14(19)16-12-11(13(17)18-6-2)9(3)10(4)20-12/h5-8H2,1-4H3,(H2,15,16,19) |
InChI Key |
KBABVRDZLPAAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=C(C(=C(S1)C)C)C(=O)OCC |
Origin of Product |
United States |
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